Cinnamylamine hydrochloride molecular weight and formula
Cinnamylamine hydrochloride molecular weight and formula
An In-Depth Technical Guide to Cinnamylamine Hydrochloride: Properties, Synthesis, and Applications
Abstract
Cinnamylamine hydrochloride is a primary amine salt that serves as a crucial intermediate and building block in medicinal chemistry and drug development. Its structural backbone, characterized by a phenyl group attached to an allylic amine, is a key pharmacophore in several classes of therapeutic agents. This guide provides a comprehensive overview of the essential physicochemical properties, synthesis, purification, and analytical characterization of (E)-cinnamylamine hydrochloride. Authored from the perspective of a Senior Application Scientist, it moves beyond simple data presentation to explain the causality behind methodological choices, offering field-proven insights for researchers, chemists, and drug development professionals. Detailed protocols, data tables, and workflow diagrams are included to ensure scientific integrity and practical applicability.
Core Physicochemical Properties
Understanding the fundamental properties of a molecule is the bedrock of its application in research and development. Cinnamylamine hydrochloride is most commonly supplied as the trans or (E)-isomer, which is the focus of this guide.
Structure and Identification
The identity of cinnamylamine hydrochloride is defined by its molecular structure and associated identifiers. The presence of the hydrochloride salt significantly influences its physical properties, particularly solubility, compared to its free base form.
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IUPAC Name: (E)-3-phenylprop-2-en-1-amine;hydrochloride[1][2]
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Synonyms: trans-Cinnamylamine hydrochloride, (E)-3-Phenyl-2-propen-1-amine hydrochloride, Tranylcypromine Related Compound B[3][4]
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Stereochemistry: The double bond is in the (E) or trans configuration, which is the thermodynamically more stable isomer.
It is critical for researchers to be aware of the various CAS numbers assigned to this compound, which can sometimes lead to procurement ambiguity. The most frequently cited numbers for the (E)-isomer are:
PubChem lists both CAS numbers as associated with the same (E)-isomer structure, suggesting they can be used interchangeably for material sourcing[1].
Quantitative Data Summary
For ease of reference, the key quantitative properties of (E)-cinnamylamine hydrochloride are summarized below. Note that while a melting point is a standard characterization parameter, a definitive value is not consistently reported in publicly available literature, which may be due to decomposition upon heating.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂ClN (consolidated) or C₉H₁₁N·HCl | [1][6] |
| Molecular Weight | 169.65 g/mol | [1][6] |
| Monoisotopic Mass | 169.0658271 Da | [1] |
| Appearance | White to off-white crystalline powder | Supplier Data |
| Solubility | Soluble in water, methanol, DMSO. Sparingly soluble in chloroform. | Inferred from salt form & supplier data |
| pKa | Not experimentally reported; estimated ~9-10 for the ammonium group | Chemical Analogue Estimation |
| Melting Point | Not consistently reported in literature | N/A |
Synthesis and Purification
The synthesis of cinnamylamine hydrochloride can be approached through several routes. The choice of method often depends on the desired scale, available starting materials, and purity requirements. Here, we detail a common and reliable laboratory-scale synthesis via reductive amination.
Synthesis Pathway: Reductive Amination
Reductive amination is a robust and widely used method for forming amines. In this pathway, cinnamaldehyde is first condensed with an ammonia source to form an intermediate imine, which is then reduced in situ to the corresponding primary amine.
Caption: Reductive amination workflow for cinnamylamine HCl synthesis.
Experimental Protocol: Synthesis
This protocol describes the synthesis from cinnamaldehyde.
Causality Statement: Sodium borohydride (NaBH₄) is chosen as the reducing agent due to its excellent selectivity for imines over aldehydes/ketones in protic solvents like methanol, its operational simplicity, and its cost-effectiveness. The reaction is performed at 0 °C initially to control the exothermic reaction of NaBH₄ with the solvent and to prevent over-reduction.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add cinnamaldehyde (1.0 eq) and methanol (5 mL per gram of aldehyde).
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Ammonia Source: Add ammonium acetate (3.0 eq) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.
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Reduction: Cool the flask in an ice bath to 0 °C. Add sodium borohydride (1.5 eq) portion-wise over 20 minutes, ensuring the temperature does not exceed 10 °C.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
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Workup: Quench the reaction by slowly adding 1M HCl (aq) until the pH is ~2 to decompose excess NaBH₄. Concentrate the mixture in vacuo to remove methanol.
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Purification (Acid-Base Extraction):
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Add water to the residue and basify to pH >12 with 5M NaOH (aq).
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Extract the aqueous layer three times with diethyl ether or ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield cinnamylamine free base as an oil.
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Salt Formation:
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Dissolve the crude free base in a minimal amount of anhydrous diethyl ether.
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Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.
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The hydrochloride salt will precipitate as a white solid.
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Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
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Analytical Characterization
Rigorous analytical characterization is non-negotiable in drug development. It ensures the identity, purity, and quality of the synthesized material. The primary methods for cinnamylamine hydrochloride are HPLC for purity and ¹H NMR for structural confirmation.
Caption: Standard analytical workflow for quality control.
High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. Cinnamylamine, being a moderately polar basic compound, is well-retained on a C18 stationary phase. An acidic mobile phase is used to ensure the amine is protonated, which provides sharp, symmetrical peak shapes and consistent retention. UV detection is ideal due to the strong chromophore of the phenyl ring.
Protocol: This method is adapted from established procedures for analyzing related aromatic compounds[7][8].
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Column: C18, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
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Mobile Phase B: Acetonitrile (ACN).
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Gradient:
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0-2 min: 10% B
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2-15 min: 10% to 90% B
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15-17 min: 90% B
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17-18 min: 90% to 10% B
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18-25 min: 10% B (re-equilibration)
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: 254 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve ~1 mg of cinnamylamine hydrochloride in 1 mL of 50:50 Water:ACN.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Principle: ¹H NMR provides unambiguous structural confirmation by mapping the chemical environment of all protons in the molecule. The chemical shifts, coupling patterns (splitting), and integrations are unique fingerprints of the molecular structure.
Protocol:
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Solvent: Deuterated methanol (CD₃OD) or Deuterated Chloroform (CDCl₃) if analyzing the free base. CD₃OD is preferred for the hydrochloride salt due to higher solubility.
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Instrument: 400 MHz or higher field strength NMR spectrometer.
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Procedure:
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Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.
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Transfer the solution to a 5 mm NMR tube.
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Acquire a standard 1D proton spectrum.
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Expected Chemical Shifts (in CD₃OD): Based on data from similar structures[9], the following approximate shifts (δ, ppm) are expected:
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~7.2-7.5 ppm: Multiplet, 5H (aromatic protons of the phenyl ring).
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~6.7 ppm: Doublet, 1H (vinylic proton nearest the phenyl ring).
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~6.3 ppm: Doublet of triplets, 1H (vinylic proton adjacent to the CH₂ group).
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~3.8 ppm: Doublet, 2H (allylic CH₂-N protons).
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The NH₃⁺ protons may appear as a broad singlet or may exchange with the solvent.
Applications in Drug Discovery and Development
The cinnamylamine scaffold is not merely an intermediate; it is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.
Role as a Key Intermediate
Cinnamylamine hydrochloride is a documented precursor and impurity standard for several marketed drugs.
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Tranylcypromine: It is listed as "Tranylcypromine Related Compound B" by the USP, making it a critical reference standard in the quality control of this monoamine oxidase (MAO) inhibitor antidepressant[2].
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Naftifine & Reboxetine: Scalable syntheses of cinnamylamines have been developed specifically for the production of the antifungal agent Naftifine and the antidepressant Reboxetine.
Biological Activity of the Cinnamyl Scaffold
Derivatives of the core cinnamyl structure have demonstrated a wide range of biological activities, making cinnamylamine a valuable starting point for library synthesis and lead optimization.
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Antimicrobial Activity: Cinnamic acid and cinnamamide derivatives show potent antibacterial and antifungal properties. Their mechanism of action can involve direct interaction with and disruption of the fungal cell membrane and cell wall, or inhibition of key bacterial enzymes like FtsZ, which is crucial for cell division[9].
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CNS Activity: The cinnamamide scaffold is present in compounds with anticonvulsant, antidepressant, and neuroprotective properties. These effects are mediated by interactions with a variety of CNS targets, including GABA-A receptors, NMDA receptors, and various ion channels[1].
Caption: Proposed mechanism of antibacterial action via FtsZ inhibition.
Stability, Storage, and Safety
Proper handling and storage are paramount for maintaining the integrity of any chemical standard or intermediate.
Chemical Stability and Degradation
Like most amines, cinnamylamine is susceptible to oxidative and photolytic degradation. As a hydrochloride salt, it is generally stable but should be protected from strong bases, which would liberate the more reactive free base. Forced degradation studies under standard ICH conditions (acidic, basic, oxidative, thermal, photolytic) are recommended to identify potential degradants and establish a stability-indicating analytical method.
Storage and Handling
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Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8 °C, and protected from light.
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Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood.
Safety Profile
According to the Globally Harmonized System (GHS), cinnamylamine hydrochloride presents the following hazards:
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H302: Harmful if swallowed[1].
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H315: Causes skin irritation[1].
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H319: Causes serious eye irritation[1].
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H335: May cause respiratory irritation[1]. Always consult the material safety data sheet (MSDS) before handling.
References
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Farinde, O. N., Satheesh, V., Shrestha, K. K., Rhinehalt, C. R., Landge, V. G., & Young, M. C. (Year). Oxidative Mizoroki–Heck Reaction of Unprotected Cinnamylamines at Ambient Temperature Under Air. Supporting Information. Available at: [Link]
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PubChem. (n.d.). Cinnamylamine hydrochloride, (E)-. PubChem Compound Summary for CID 6444486. Retrieved from: [Link]
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University of Colorado Boulder. (n.d.). NMR Chemical Shifts. Retrieved from: [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Dimethylamine. Retrieved from: [Link]
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Pharmaffiliates. (n.d.). E-Cinnamylamine Hydrochloride. Retrieved from: [Link]
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FDA Global Substance Registration System (GSRS). (n.d.). CINNAMYLAMINE HYDROCHLORIDE, (E)-. Retrieved from: [Link]
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Lee, J. H., et al. (2015). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of the Korean Society for Applied Biological Chemistry. Available at: [Link]
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University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. Available at: [Link]
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Hemaiswarya, S., et al. (2022). Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. Frontiers in Microbiology. Available at: [Link]
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PubChem. (n.d.). Cinnamylamine. PubChem Compound Summary for CID 6008559. Retrieved from: [Link]
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Reddy, B. V., et al. (2020). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. Analytical Methods. Available at: [Link]
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Dhillon, A., Sardana, S., & Thakkar, A. R. (2019). Development and Validation of HPLC and UV Spectrophotometric Method for the Quantification of Cinnamaldehyde in Cinnamon Bark Extract. ResearchGate. Available at: [Link]
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PubChem. (n.d.). Cinnamic Acid. PubChem Compound Summary for CID 444539. Retrieved from: [Link]
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Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from: [Link]
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FDA Global Substance Registration System (GSRS). (n.d.). CINNAMYLAMINE HYDROCHLORIDE, (Z)-. Retrieved from: [Link]
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